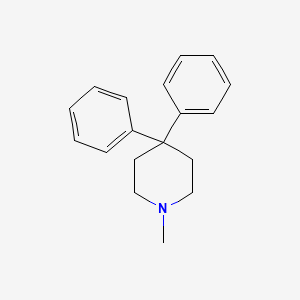

1-Methyl-4,4-diphenylpiperidine

Description

Properties

CAS No. |

31309-39-4 |

|---|---|

Molecular Formula |

C18H21N |

Molecular Weight |

251.4 g/mol |

IUPAC Name |

1-methyl-4,4-diphenylpiperidine |

InChI |

InChI=1S/C18H21N/c1-19-14-12-18(13-15-19,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |

InChI Key |

KNCYRTOZAIAEPJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 4,4 Diphenylpiperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The construction of the piperidine ring is the cornerstone of synthesizing 1-methyl-4,4-diphenylpiperidine and related structures. Various strategies have been developed, each with its own advantages and substrate scope. These can be broadly categorized into cyclocondensation approaches, intramolecular cyclization reactions, and hydrogenation/reduction pathways.

Cyclocondensation Approaches

Cyclocondensation reactions involve the joining of two or more molecules to form a ring. A common and effective method for synthesizing 4-piperidones, which are valuable precursors to 4-substituted piperidines, is the Dieckmann condensation. This approach typically involves the addition of a primary amine to two equivalents of an α,β-unsaturated ester, such as an alkyl acrylate (B77674), followed by intramolecular cyclization, hydrolysis, and decarboxylation. dtic.milyoutube.com This strategy has proven effective even under strongly alkaline conditions, which can sometimes lead to side reactions like β-elimination of the amide. youtube.com

Another cyclocondensation strategy involves the reaction of primary amines with dihalides. Microwave-assisted cyclocondensation of primary amines and hydrazines with alkyl dihalides in an alkaline aqueous medium provides a simple and efficient route to various nitrogen-containing heterocycles, including piperidines. organic-chemistry.org

The table below summarizes key aspects of cyclocondensation approaches for piperidine synthesis.

| Method | Reactants | Key Transformation | Advantages | Ref. |

| Dieckmann Condensation | Primary amine, α,β-unsaturated ester | Intramolecular Claisen condensation | Good for 4-piperidone (B1582916) synthesis | dtic.milyoutube.com |

| Dihalide Cyclization | Primary amine, alkyl dihalide | Nucleophilic substitution | Simple, efficient, microwave-assisted | organic-chemistry.org |

Intramolecular Cyclization Reactions

Intramolecular cyclization, where a single molecule containing all the necessary atoms folds to form the ring, is a powerful strategy for piperidine synthesis. nih.govresearchgate.net This can be achieved through various mechanisms, including radical-mediated processes, aza-Michael additions, and metal-catalyzed annulations. The key to these reactions is the presence of a nitrogen source (typically an amine) and one or more reactive sites within the same molecule that can participate in the ring-forming step. nih.gov

Radical cyclizations offer a versatile approach to piperidine synthesis. These reactions often proceed under mild conditions and can tolerate a range of functional groups. One method involves the cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes, which produces piperidines in good yields. nih.govmdpi.com However, a potential side product is the corresponding linear alkene, formed through a competitive 1,5-hydrogen atom transfer. nih.govmdpi.com

Copper catalysis has also been employed in radical-mediated cyclizations. For instance, a copper catalyst can initiate the formation of an N-radical, which then undergoes a 1,5-hydrogen atom transfer to generate a carbon radical. This radical can be trapped by carbon monoxide and a copper(II) species, leading to an intermediate that undergoes reductive elimination to form the piperidine ring. nih.gov Another approach utilizes a chiral copper(II) catalyst for the enantioselective cyanation of fluorosubstituted amines, followed by cyclization of the resulting aminonitriles to chiral piperidines. mdpi.com

The table below highlights different radical-mediated cyclization methods for piperidine synthesis.

| Catalyst/Initiator | Substrate Type | Key Steps | Ref. |

| Cobalt(II) | Linear amino-aldehydes | Radical intramolecular cyclization | nih.govmdpi.com |

| Copper(II) | N-radical precursors | 1,5-HAT, CO trapping, reductive elimination | nih.gov |

| Chiral Copper(II) | Fluorosubstituted amines | Enantioselective cyanation, cyclization | mdpi.comnih.gov |

The aza-Michael addition, the nucleophilic addition of an amine to an electron-deficient alkene or alkyne, is a powerful tool for forming the C-N bond in the piperidine ring. ntu.edu.sg Intramolecular aza-Michael reactions are particularly useful for constructing piperidine and pyrrolidine (B122466) rings. rsc.org These reactions can be catalyzed by organocatalysts, such as a combination of a quinoline (B57606) organocatalyst and trifluoroacetic acid, to produce enantiomerically enriched substituted piperidines. mdpi.com

A biocatalytic approach using an ω-transaminase (ω-TA) has also been developed for the enantioselective synthesis of 2,6-disubstituted piperidines from pro-chiral ketoenones. acs.org This method demonstrates the potential of enzymes to power key bond-forming reactions in heterocyclic synthesis. acs.org The stereochemical outcome of aza-Michael additions is a critical aspect, and studies have focused on understanding and controlling the formation of disubstituted piperidines. ntu.edu.sg

The following table summarizes different aza-Michael reaction approaches for piperidine synthesis.

| Catalyst Type | Substrate Type | Key Feature | Ref. |

| Organocatalyst (Quinoline/TFA) | N-tethered alkenes | Enantioselective synthesis | mdpi.com |

| Biocatalyst (ω-Transaminase) | Pro-chiral ketoenones | Enantioselective preparation of 2,6-disubstituted piperidines | acs.org |

| Chiral Phosphoric Acid | Alkenes from cross-metathesis | Asymmetric intramolecular cyclization | rsc.org |

A more recent and highly efficient method for constructing piperidin-4-one derivatives involves an α-imino rhodium carbene-initiated cascade reaction. nih.govresearchgate.netacs.org This protocol utilizes a rhodium catalyst to generate an α-imino carbene, which then undergoes a 1,2-aryl or alkyl migration and subsequent annulation to form the piperidin-4-one ring in excellent yields. nih.govresearchgate.netacs.org This method is characterized by its high efficiency, broad substrate scope, and the convenience of a one-pot procedure. nih.govresearchgate.net The migration-annulation of the α-imino carbene provides a powerful strategy for constructing complex heterocyclic systems. researchgate.net

This cascade reaction has been shown to be a valuable tool for synthesizing a variety of piperidine derivatives. nih.govresearchgate.netacs.org The choice of catalyst can also be used to modulate the reaction and construct other related pyrroloindole derivatives. rsc.org

| Catalyst | Key Intermediate | Reaction Type | Product | Ref. |

| Rhodium(II) | α-Imino rhodium carbene | Cascade 1,2-migration and annulation | Piperidin-4-one derivatives | nih.govresearchgate.netacs.org |

Hydrogenation and Reduction Pathways

The hydrogenation of pyridine (B92270) derivatives is a fundamental and widely used method for the synthesis of piperidines. nih.govnih.gov This approach often requires transition metal catalysts and can involve harsh reaction conditions such as high temperature and pressure. nih.gov However, significant progress has been made in developing milder and more selective hydrogenation methods.

Rhodium catalysts have proven effective for the hydrogenation of pyridines. For example, a rhodium(I) complex with pinacol (B44631) borane (B79455) can achieve highly diastereoselective dearomatization/hydrogenation of fluoropyridines. nih.gov Rhodium catalysts are also effective for synthesizing 3-substituted piperidines with partially fluorinated groups under milder conditions. nih.gov Furthermore, heterogeneous rhodium on carbon (Rh/C) can catalyze the complete hydrogenation of aromatic rings, including pyridines, in water at moderate temperatures and pressures. organic-chemistry.org

Iridium catalysts are also valuable for the asymmetric hydrogenation of pyridinium (B92312) salts, leading to enantiomerically enriched piperidines. acs.org For instance, an iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts provides access to a range of α-heteroaryl piperidines with high enantioselectivity. acs.org

The following table provides an overview of various hydrogenation and reduction methods for piperidine synthesis.

| Catalyst | Substrate | Key Features | Ref. |

| Rhodium(I) complex | Fluoropyridines | Highly diastereoselective dearomatization/hydrogenation | nih.gov |

| Rhodium on Carbon (Rh/C) | Pyridines | Complete hydrogenation in water | organic-chemistry.org |

| Iridium complex | N-benzylpyridinium salts | Asymmetric hydrogenation, high enantioselectivity | acs.org |

| Rhodium-catalyzed | Pyridinium salts | Reductive transamination for chiral piperidines | dicp.ac.cn |

| Palladium on Carbon (Pd/C) | Pyridine N-oxides | Efficient reduction with ammonium (B1175870) formate | organic-chemistry.org |

| Borane-catalyzed | Pyridines | Metal-free transfer hydrogenation with ammonia (B1221849) borane | organic-chemistry.org |

Asymmetric Hydrogenation of Pyridinium Salts

The asymmetric hydrogenation of pyridinium salts represents a potent strategy for producing enantioenriched piperidines. This method is particularly challenging due to the stability of the aromatic pyridine ring and its potential to deactivate catalysts. acs.org A key approach involves the quaternization of the pyridine nitrogen, which activates the ring towards reduction. dicp.ac.cn

Researchers have developed iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts to synthesize α-aryl and α-heteroaryl piperidines with high enantioselectivity. acs.org For instance, using an iridium catalyst with a P,N ligand, MeO-BoQPhos, a variety of 2-(hetero)arylpyridinium salts were reduced with enantiomeric ratios up to 99.3:0.7. acs.org The mechanism of this transformation is believed to proceed via an outersphere dissociative pathway, where the initial protonation of an enamine intermediate is the key stereochemistry-determining step. acs.org

Another successful system employs a Rh-JosiPhos catalyst for the reduction of N-benzylated 3-substituted pyridinium salts. The presence of an organic base, such as triethylamine (B128534) (Et3N), was found to be crucial for achieving high enantiomeric excess (up to 90% ee). Mechanistic studies suggest that the reaction proceeds through a dihydropyridine (B1217469) intermediate.

The development of these methodologies is significant as they provide access to chiral piperidines, which are valuable building blocks in medicinal chemistry. acs.orgliverpool.ac.uk

Catalytic Reduction of Dihydropyridines

The synthesis of the DHP precursors themselves is a well-established field, often accomplished through multicomponent reactions like the Hantzsch synthesis. researchgate.net The subsequent reduction of the DHP can be part of a one-pot process or a separate step. For example, a rhodium-catalyzed asymmetric carbometalation of a dihydropyridine has been used to create 3-substituted tetrahydropyridines, which are then reduced in a final step to the corresponding piperidines. nih.gov This multi-step process, involving partial reduction to a DHP, catalytic functionalization, and final reduction, allows for the construction of complex, enantioenriched piperidine structures. nih.gov

Transfer Hydrogenation Protocols

Transfer hydrogenation offers a safer and often more practical alternative to using high-pressure hydrogen gas for the reduction of pyridinium salts. liverpool.ac.uk These protocols utilize a hydrogen donor molecule, such as formic acid or its azeotropic mixture with triethylamine (HCOOH-Et3N), in the presence of a metal catalyst. dicp.ac.cnliv.ac.uk

A notable advancement is the rhodium-catalyzed transfer hydrogenation of pyridinium salts. dicp.ac.cnnih.govacs.orgacs.org The complex [Cp*RhCl2]2, promoted by an iodide anion, has been shown to be highly efficient in reducing various quaternary pyridinium salts to either piperidines or 1,2,3,6-tetrahydropyridines, depending on the substitution pattern of the starting material. liv.ac.uk This method is highly chemoselective and can be performed under mild conditions (e.g., 40°C) with very low catalyst loadings. liv.ac.uk

A particularly innovative approach is the asymmetric reductive transamination (ART) of pyridinium salts. dicp.ac.cnresearchgate.net In this rhodium-catalyzed transfer hydrogenation, the presence of water and a chiral primary amine leads to the replacement of the original nitrogen atom of the pyridine ring with the chiral amine, creating a new chiral piperidine with excellent diastereoselectivity. dicp.ac.cnresearchgate.net The mechanism involves the initial reduction to a dihydropyridine, which is then intercepted by water and the exogenous amine, leading to ring opening and subsequent reductive amination and ring closure. nih.govacs.org This method tolerates a wide range of functional groups that might interfere with other reduction techniques. dicp.ac.cn

Targeted Synthesis of the this compound Core

The specific architecture of this compound, featuring a quaternary carbon at the 4-position bearing two phenyl groups, requires targeted synthetic strategies. Friedel-Crafts reactions are a cornerstone of these approaches.

Friedel-Crafts Alkylation and Acylation Routes

The Friedel-Crafts reaction is a classic method for attaching alkyl or acyl groups to an aromatic ring through electrophilic aromatic substitution, typically catalyzed by a Lewis acid like aluminum chloride (AlCl3). libretexts.orgyoutube.com This reaction is fundamental to creating the C-C bonds between the piperidine ring and the phenyl groups in this compound.

The general mechanism involves the formation of an electrophile (a carbocation for alkylation or an acylium ion for acylation) which is then attacked by the electron-rich aromatic ring. libretexts.orgyoutube.com While powerful, Friedel-Crafts alkylation has limitations, including the possibility of carbocation rearrangements and polyalkylation, where the product is more reactive than the starting material. libretexts.org Friedel-Crafts acylation, followed by reduction of the resulting ketone, can often circumvent these issues.

In the context of synthesizing the 4,4-diphenylpiperidine (B1608142) core, an intramolecular Friedel-Crafts reaction can be employed, where the piperidine precursor and the aromatic ring are part of the same molecule, leading to a cyclization event that forms the final product.

Utilizing 1-Methyl-4-hydroxy-4-phenylpiperidine Precursors

A direct and effective synthesis of this compound utilizes a precursor that already contains one of the required phenyl groups. prepchem.com The synthesis starts with 1-methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine. This precursor is suspended in anhydrous benzene (B151609), which serves as both the solvent and the source of the second phenyl group. prepchem.com

Upon the portion-wise addition of a significant excess of anhydrous aluminum chloride, an intramolecular Friedel-Crafts-type reaction occurs. The reaction mixture is heated to maintain a temperature of 50-55°C for approximately one hour. prepchem.com After workup involving an acidic quench, neutralization, and extraction, the crude product is obtained as an oil. High-vacuum distillation followed by recrystallization from aqueous dimethylformamide yields the final this compound product with a melting point of 71–73°C. prepchem.com

Table 1: Synthesis of this compound via Friedel-Crafts Reaction

| Precursor | Reagent | Solvent | Temperature | Product |

|---|

Friedel-Crafts Alkylation from N-Benzyl-4-piperidone Intermediates

N-Benzyl-4-piperidone is a versatile intermediate for the synthesis of various piperidine derivatives. rsc.orgambeed.com Its N-benzyl group serves as a protecting group that can be removed at a later synthetic stage. To construct the 4,4-diphenyl moiety, a two-step sequence starting from N-benzyl-4-piperidone is a logical approach.

First, the ketone at the 4-position can be converted into a tertiary alcohol via a Grignard reaction. Reacting N-benzyl-4-piperidone with phenylmagnesium bromide would yield N-benzyl-4-hydroxy-4-phenylpiperidine. This intermediate is analogous to the precursor used in the previously described method (2.2.1.1), now possessing the necessary hydroxyl group that can be activated by a Lewis acid.

In the second step, this tertiary alcohol can undergo a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid like AlCl3. The Lewis acid facilitates the departure of the hydroxyl group, generating a stabilized tertiary carbocation on the piperidine ring. This electrophilic center is then attacked by the benzene solvent to form the second carbon-phenyl bond at the 4-position, yielding N-benzyl-4,4-diphenylpiperidine. A final debenzylation step (e.g., through catalytic hydrogenation) followed by N-methylation would furnish the target compound, this compound.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methyl-3-benzoyl-4-hydroxy-4-phenylpiperidine |

| 1-Methyl-4-hydroxy-4-phenylpiperidine |

| N-Benzyl-4-piperidone |

| N-benzyl-4-hydroxy-4-phenylpiperidine |

| N-benzyl-4,4-diphenylpiperidine |

| Benzene |

| Triethylamine |

| Formic acid |

| Phenylmagnesium bromide |

| Aluminum chloride |

| Ethanoyl chloride |

| Phenylethanone |

Grignard Addition Reactions at the Piperidine Core

Grignard reactions are a cornerstone for creating the 4,4-diphenylpiperidine framework, allowing for the introduction of phenyl groups at the C4 position of the piperidine ring.

One effective method involves the use of a cyanopiperidine intermediate. In this approach, a protected 4-piperidone is first converted to a 4-amino-4-cyanopiperidine derivative. google.com This intermediate then undergoes a Grignard reaction with a phenylmagnesium halide. google.com The subsequent removal of the protecting groups yields the desired 4-amino-4-phenylpiperidine structure. google.com A specific example is the reaction of 1-benzyl-4-[(N-benzyl)methylamino)]-4-cyanopiperidine with phenylmagnesium bromide to form 1-benzyl-4-[(N-benzyl)methylamino]-4-phenylpiperidine. google.com

Another approach involves the Grignard addition to benzoylpiperidine derivatives. For instance, the synthesis of certain 1-alkyl-4-benzoyl-4-phenylpiperidine derivatives has been reported, highlighting the utility of this method in creating compounds with a phenyl group at the 4-position. nih.gov Additionally, the Grignard reagent of 4-chloro-N-methylpiperidine can be reacted with various electrophiles to construct complex piperidine-containing molecules. google.comprepchem.com

Nucleophilic Substitution Reactions for Methylation

The introduction of the N-methyl group is typically achieved through nucleophilic substitution. This can be accomplished by reacting the corresponding secondary amine, 4,4-diphenylpiperidine, with a methylating agent.

Stereoselective Synthesis of this compound Derivatives

The synthesis of specific stereoisomers of this compound derivatives is crucial when targeting specific biological receptors.

Achieving stereocontrol during the formation of the piperidine ring or its subsequent modification is a key challenge. Stereoselective syntheses have been developed for derivatives of 4-substituted prolinols, which can serve as chiral building blocks. elsevierpure.com For example, the stereoisomers of 1-methylpiperidin-4-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate (IPIP) were synthesized with high enantiomeric excess starting from a chiral intermediate. nih.gov This highlights the ability to control stereochemistry in the synthesis of complex piperidine derivatives. nih.gov

Enantioselective Approaches to Substituted Piperidines

While this compound is an achiral molecule, the development of enantioselective methods to access chiral substituted piperidines is a significant focus of modern synthetic chemistry. These chiral piperidine scaffolds are crucial components of numerous pharmaceuticals and bioactive natural products. snnu.edu.cnrsc.orgnih.gov The strategies employed often involve the asymmetric transformation of prochiral precursors, such as pyridines or acyclic substrates, to establish stereocenters with high levels of control. These advanced methodologies provide access to a wide array of enantioenriched piperidine analogues.

A prominent and powerful strategy for synthesizing chiral piperidines is the enantioselective dearomatization of readily available pyridine derivatives. acs.org This approach circumvents the challenges of constructing the piperidine ring from scratch. One such method involves a rhodium-catalyzed asymmetric reductive Heck reaction. snnu.edu.cnnih.gov In this process, a partial reduction of pyridine creates a dihydropyridine intermediate, which then undergoes a Rh-catalyzed asymmetric carbometalation, followed by a final reduction to yield enantioenriched 3-substituted piperidines. snnu.edu.cnnih.gov This three-step sequence has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. snnu.edu.cnnih.gov

Another effective dearomatization strategy is the copper(I)-catalyzed enantioselective protoborylation of 1,2-dihydropyridines. acs.orgacs.org These dihydropyridines are generated by the partial reduction of pyridines. The subsequent Cu(I)-catalyzed reaction proceeds with high regio-, diastereo-, and enantioselectivity to furnish chiral 3-boryl-tetrahydropyridines. The resulting carbon-boron bond is highly versatile and can be stereospecifically transformed into various functional groups, as demonstrated in the concise synthesis of the antidepressant drug (-)-paroxetine. acs.orgacs.org

Chemo-enzymatic methods offer a sustainable and highly selective alternative for the asymmetric dearomatization of pyridines. nih.gov These processes combine chemical synthesis with biocatalysis to achieve precise stereochemical outcomes. A key example is a one-pot cascade reaction utilizing an amine oxidase (AmOx) and an ene-imine reductase (IRED). The amine oxidase converts an N-substituted tetrahydropyridine (B1245486) into a dihydropyridinium intermediate in situ. This activated intermediate is then stereoselectively reduced by the reductase to generate chiral 3- and 3,4-substituted piperidines. nih.gov

Beyond dearomatization, cascade reactions involving acyclic precursors provide an efficient means to construct the piperidine ring with inherent stereocontrol. The one-pot condensation of a nitroalkene, an amine, and an enone is a notable example. acs.org When a chiral amine is used, stereochemical information is effectively transferred to the product through exocyclic chirality induction, affording highly substituted piperidines with excellent diastereoselectivity and enantiomeric purity after a protection and deprotection sequence. rsc.orgacs.orgrsc.org

Organocatalysis has also emerged as a powerful tool for these transformations. Chiral phosphoric acids have been shown to catalyze the enantioselective intramolecular cyclization of unsaturated acetals to produce functionalized chiral piperidines. nih.govumich.edu Computational studies suggest the reaction proceeds through a two-step mechanism involving the formation of a mixed chiral phosphate (B84403) acetal, which then undergoes a concerted, asynchronous SN2'-like displacement to yield the product with high stereoselectivity. nih.gov Furthermore, a kinetic resolution process can occur in situ, where the minor enantiomer is consumed in a subsequent reaction, leading to an enhancement of the enantiomeric excess of the final product over time. umich.edu

Other innovative enantioselective methods include:

Catalytic Asymmetric [4+2] Annulation: Chiral phosphines can catalyze the reaction between imines and allenes to furnish a variety of chiral piperidine derivatives. acs.org

Catalytic Dynamic Resolution: This technique has been successfully applied to the synthesis of enantioenriched 2,6-disubstituted piperidines, such as (+)-lupetidine, starting from N-Boc-2-lithiopiperidine. nih.gov

Asymmetric Ring Expansion: Chiral β-hydroxy piperidines can be synthesized stereoselectively from N-Boc pyrrolidine through a catalytic asymmetric deprotonation, trapping with an aldehyde, and subsequent ring expansion. acs.org

These methodologies highlight the significant progress in the asymmetric synthesis of substituted piperidines, providing robust platforms for the creation of complex and stereochemically defined molecules for various applications, particularly in medicinal chemistry.

Table of Research Findings on Enantioselective Piperidine Synthesis

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Reference(s) |

| Asymmetric Reductive Heck | Rhodium Complex | Pyridines / Arylboronic Acids | 3-Substituted Piperidines | High yield and excellent enantioselectivity; broad functional group tolerance. | snnu.edu.cnnih.gov |

| Dearomatization/Borylation | Copper(I) / Chiral Ligand | Pyridine Derivatives | 3-Boryl-tetrahydropyridines | Provides access to chiral piperidines via versatile C-B bond transformation. | acs.orgacs.org |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | N-Substituted Tetrahydropyridines | 3- and 3,4-Substituted Piperidines | Stereoselective one-pot cascade for preparing stereo-defined piperidines. | nih.gov |

| NAE Condensation | Chiral Amines | Nitroalkenes, Amines, Enones | Polysubstituted Piperidines | Excellent diastereoselectivity and complete chirality induction via exocyclic control. | rsc.orgacs.orgrsc.org |

| Intramolecular Cyclization | Chiral Phosphoric Acid | Unsaturated Acetals | Functionalized Piperidines | Highly enantioselective cyclization with in situ enantioenrichment. | nih.govumich.edu |

| Catalytic [4+2] Annulation | Chiral Tertiary Phosphines | Imines, Allenes | Tetrahydropyridines | Effective for a range of imines, including those with electron-poor or -rich aromatic groups. | acs.org |

| Catalytic Dynamic Resolution | Chiral Ligands / s-BuLi | N-Boc-2-lithiopiperidine | 2,6-Disubstituted Piperidines | Allows for the enantioselective synthesis of trans-2,6-disubstituted piperidines. | nih.gov |

| Asymmetric Ring Expansion | Chiral Ligand / n-BuLi | N-Boc Pyrrolidine | β-Hydroxy Piperidines | Delivers selective access to each stereoisomer of chiral β-hydroxy piperidines. | acs.org |

Chemical Reactivity and Transformation Studies of 1 Methyl 4,4 Diphenylpiperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it a nucleophilic and basic center. This allows for a range of reactions that directly involve the nitrogen atom.

Alkylation Reactions

As a tertiary amine, the nitrogen atom in 1-methyl-4,4-diphenylpiperidine can act as a nucleophile and react with alkylating agents. This reaction, however, does not result in a simple N-alkylated product but leads to the formation of a quaternary ammonium (B1175870) salt. This specific type of alkylation is discussed in detail in the "Quaternization Reactions" section (3.1.4).

Conversely, the methyl group on the nitrogen can be removed through N-demethylation reactions. For instance, treatment with reagents like 1-chloroethyl chloroformate followed by hydrolysis can cleave the N-methyl bond, yielding the corresponding secondary amine, 4,4-diphenylpiperidine (B1608142). google.com

Formation of N-Oxides and Other Oxidized Derivatives

The nitrogen atom of this compound can be oxidized to form an N-oxide. This transformation is typically achieved by treating the parent amine with an oxidizing agent such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The resulting this compound N-oxide is a polar, zwitterionic compound where the nitrogen atom bears a positive formal charge and the oxygen atom a negative formal charge. N-oxides of related piperidine compounds, such as 1-methyl-4-phenyl-4-piperidinol propionate (B1217596) N-oxide, have been synthesized and characterized. nih.gov These derivatives are often investigated as potential metabolites or prodrugs of the parent tertiary amines.

Salt Formation and Characterization

The basic nature of the piperidine nitrogen allows for the straightforward formation of acid addition salts. The reaction of this compound with an acid results in the protonation of the nitrogen atom, forming a piperidinium (B107235) salt. These salts are typically crystalline solids with higher melting points and greater water solubility than the free base.

A common example is the formation of this compound hydrochloride, which can be prepared by treating a solution of the free base with hydrochloric acid. prepchem.com This salt formation is often utilized during the synthesis and purification of the compound. prepchem.com A variety of other inorganic and organic acids can be used to form different salts, which can be useful for modifying the physical properties of the compound.

| Acid Used | Resulting Salt Name | Chemical Formula of Salt |

|---|---|---|

| Hydrochloric Acid (HCl) | This compound Hydrochloride | C18H22ClN |

| Sulfuric Acid (H2SO4) | This compound Sulfate | (C18H21N)2·H2SO4 |

| Nitric Acid (HNO3) | This compound Nitrate | C18H22N2O3 |

| Acetic Acid (CH3COOH) | This compound Acetate (B1210297) | C20H25NO2 |

Quaternization Reactions

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. In the case of this compound, the nitrogen atom attacks an electrophilic carbon of an alkylating agent, such as an alkyl halide. This results in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation, with the halide as the counter-ion. dtic.mil

For example, the reaction with methyl iodide would yield 1,1-dimethyl-4,4-diphenylpiperidinium iodide. The stereochemistry of quaternization reactions on similar 4-phenylpiperidine (B165713) systems has been studied, revealing that the direction of attack by the alkylating agent is influenced by steric factors within the piperidine ring. documentsdelivered.com

| Alkylating Agent | Quaternary Salt Product | Chemical Formula of Product |

|---|---|---|

| Methyl Iodide (CH3I) | 1,1-Dimethyl-4,4-diphenylpiperidinium Iodide | C19H24IN |

| Ethyl Bromide (C2H5Br) | 1-Ethyl-1-methyl-4,4-diphenylpiperidinium Bromide | C20H26BrN |

| Benzyl Chloride (C6H5CH2Cl) | 1-Benzyl-1-methyl-4,4-diphenylpiperidinium Chloride | C25H28ClN |

Reactivity of the Phenyl Groups and Piperidine Ring

While the primary reactive center is the nitrogen atom, the phenyl groups and the piperidine ring can also undergo chemical transformations, although often under more forcing conditions.

Electrophilic Aromatic Substitution on Phenyl Moieties

The two phenyl groups of this compound are susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental class of reactions for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The piperidinyl substituent, being an alkyl group attached to the aromatic ring, is generally considered an activating and ortho-, para-directing group. This means it increases the rate of reaction compared to unsubstituted benzene (B151609) and directs incoming electrophiles to the positions ortho (adjacent) and para (opposite) to the point of attachment. chemguide.co.ukdocbrown.info

However, the gem-diphenyl arrangement in this compound introduces significant steric hindrance around the ortho positions of both phenyl rings. Consequently, electrophilic substitution is most likely to occur at the less sterically hindered para positions. Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily the 4'-nitro and 4'',4'-dinitro derivatives. masterorganicchemistry.com

| Reaction Type | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 1-Methyl-4-(4-nitrophenyl)-4-phenylpiperidine |

| Bromination | Br2, FeBr3 | 1-Methyl-4-(4-bromophenyl)-4-phenylpiperidine |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 1-Methyl-4-(4-acetylphenyl)-4-phenylpiperidine |

Functional Group Transformations on the Piperidine Ring System

The piperidine ring of this compound offers several avenues for chemical modification, with the tertiary amine nitrogen being a primary site for reactivity. Key transformations include N-dealkylation, which involves the removal of the methyl group to yield the corresponding secondary amine, 4,4-diphenylpiperidine. This process is of significant interest as it can alter the pharmacological profile of the molecule.

One of the classic methods for N-demethylation is the von Braun reaction , which utilizes cyanogen (B1215507) bromide to cleave the N-methyl bond, ultimately yielding the N-cyano derivative that can be subsequently hydrolyzed to the secondary amine. Another common approach involves the use of chloroformates , such as ethyl chloroformate or phenyl chloroformate. This reaction proceeds through the formation of a carbamate (B1207046) intermediate, which upon hydrolysis or hydrogenolysis, affords the demethylated product. The reaction with phosgene (B1210022) or its derivatives also serves as a route to N-demethylation.

Furthermore, the nitrogen atom can undergo oxidation to form the corresponding N-oxide . This transformation can be achieved using various oxidizing agents, including hydrogen peroxide or peroxy acids like m-chloroperbenzoic acid (m-CPBA). The resulting N-oxide can then be a substrate for further reactions, such as the Polonovski reaction , which involves treatment with acetic anhydride (B1165640) to facilitate demethylation and the formation of an enamine or iminium ion, leading to further functionalization possibilities.

While less common for this specific molecule, other transformations on the piperidine ring could theoretically involve C-H activation at positions alpha to the nitrogen, although the gem-diphenyl substitution at the 4-position sterically hinders reactions at the 3 and 5-positions.

Table 1: Key Functional Group Transformations of this compound

| Transformation | Reagents | Intermediate/Product |

| N-Demethylation (von Braun) | Cyanogen bromide (BrCN) | N-Cyano-4,4-diphenylpiperidine |

| N-Demethylation | Ethyl chloroformate, then hydrolysis | N-Ethoxycarbonyl-4,4-diphenylpiperidine |

| N-Oxidation | Hydrogen peroxide (H₂O₂) or m-CPBA | This compound N-oxide |

| Polonovski Reaction | Acetic anhydride on N-oxide | Iminium ion/Enamine |

Oxidative Hydrolysis Reactions and Mechanistic Insights

The oxidative hydrolysis of this compound, particularly the cleavage of the N-methyl group, is a process of significant relevance, especially in the context of its metabolism in biological systems. This transformation is primarily mediated by oxidative enzymes, such as the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO). nih.gov

The generally accepted mechanism for the oxidative N-demethylation of tertiary amines like this compound by CYP enzymes involves a two-step process. nih.govnih.gov The initial step is the abstraction of a hydrogen atom from the N-methyl group by the highly reactive iron-oxo species of the enzyme, forming a carbon-centered radical. This is followed by a "rebound" of a hydroxyl group from the enzyme to the radical, resulting in the formation of an unstable carbinolamine (or hemiaminal) intermediate, 1-hydroxymethyl-4,4-diphenylpiperidine. nih.gov

This carbinolamine intermediate is then subject to spontaneous, non-enzymatic hydrolysis. The lone pair of electrons on the nitrogen atom facilitates the expulsion of the hydroxylated methyl group as formaldehyde, leading to the formation of the secondary amine, 4,4-diphenylpiperidine.

An alternative pathway that has been considered involves the initial formation of an N-oxide intermediate. nih.gov In this proposed mechanism, the tertiary amine is first oxidized to this compound N-oxide. This N-oxide could then undergo rearrangement or further enzymatic processing to yield the demethylated product and formaldehyde. However, studies on other tertiary amines have suggested that the N-oxide is often a stable metabolite itself and not necessarily an intermediate on the main pathway to N-demethylation. nih.gov

Research on the structurally related compound 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) provides further insight. Theoretical studies on its detoxification by cytochrome P450 enzymes indicate that N-demethylation proceeds via the hydrogen atom transfer mechanism to form a carbinolamine, which then decomposes in an aqueous environment. nih.gov

The interaction of 1-alkyl-4,4-diphenylpiperidines with monoamine oxidase (MAO) has also been noted, suggesting that MAO could play a role in the oxidative metabolism of these compounds, potentially leading to dealkylation or other oxidative transformations. nih.gov

Table 2: Mechanistic Steps in the Oxidative N-Demethylation of this compound

| Step | Description | Key Species Involved |

| 1. Hydrogen Abstraction | An iron-oxo species of a CYP enzyme abstracts a hydrogen atom from the N-methyl group. | Cytochrome P450, this compound |

| 2. Hydroxyl Rebound | A hydroxyl group is transferred from the enzyme to the resulting carbon radical. | Carbon-centered radical, Hydroxylated enzyme |

| 3. Carbinolamine Formation | Formation of an unstable carbinolamine intermediate. | 1-Hydroxymethyl-4,4-diphenylpiperidine |

| 4. Hydrolysis | Spontaneous decomposition of the carbinolamine in an aqueous environment. | Water |

| 5. Product Formation | Release of the secondary amine and formaldehyde. | 4,4-Diphenylpiperidine, Formaldehyde |

Advanced Structural and Conformational Analysis of 1 Methyl 4,4 Diphenylpiperidine

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of 1-Methyl-4,4-diphenylpiperidine. These techniques provide a comprehensive picture of the compound's atomic arrangement, connectivity, and spatial orientation.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of this compound, offering profound insights into its hydrogen and carbon framework.

Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the this compound molecule. The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the two phenyl groups, the methylene (B1212753) protons of the piperidine (B6355638) ring, and the protons of the N-methyl group.

The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum, a result of the various electronic environments created by their positions on the phenyl rings. The protons on the piperidine ring exhibit characteristic shifts and multiplicities. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) are deshielded and appear at a lower field compared to the protons on the carbon at the 3 and 5 positions. The N-methyl group gives rise to a singlet, the chemical shift of which is indicative of its attachment to a nitrogen atom.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.10 - 7.35 | m |

| Piperidine-H (C2, C6) | 2.50 - 2.70 | m |

| Piperidine-H (C3, C5) | 2.20 - 2.40 | m |

| N-Methyl-H | 2.30 | s |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

The spectrum will show signals for the quaternary carbon atom (C4) of the piperidine ring, which is a key feature of the molecule. The carbons of the two phenyl rings will produce a set of signals in the aromatic region of the spectrum. The chemical shifts of the piperidine ring carbons (C2, C3, C5, C6) and the N-methyl carbon provide further confirmation of the structure.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| Aromatic-C (Quaternary) | 147.0 |

| Aromatic-C | 128.5, 126.5, 125.8 |

| Piperidine-C (C4) | 43.0 |

| Piperidine-C (C2, C6) | 55.0 |

Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to establish the connectivity between atoms, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.com This is instrumental in tracing the proton network within the piperidine ring and confirming the assignments made from the 1D ¹H NMR spectrum. emerypharma.com For instance, cross-peaks would be observed between the protons at C2/C6 and C3/C5.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.com This technique is invaluable for assigning the carbon signals based on the already established proton assignments. emerypharma.com Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, providing definitive evidence for the C-H connectivity throughout the molecule. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons, regardless of whether they are directly bonded. This is crucial for determining the three-dimensional conformation of the this compound molecule in solution.

By analyzing the cross-peaks in a NOESY spectrum, it is possible to deduce the relative orientation of the phenyl rings and the conformation of the piperidine ring. For example, correlations between the N-methyl protons and specific protons on the piperidine ring or the phenyl rings can provide insights into the preferred chair conformation of the piperidine ring and the rotational orientation of the phenyl groups.

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to study its fragmentation patterns upon ionization. This information helps to confirm the molecular formula and provides additional structural clues.

The mass spectrum will exhibit a molecular ion peak ([M]⁺) corresponding to the exact mass of the molecule (C₁₈H₂₁N, approximate mass 251.37 g/mol ). lookchem.com The high-resolution mass spectrum can provide the exact mass, confirming the elemental composition.

The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. Common fragmentation pathways for piperidine derivatives often involve the loss of the N-methyl group or cleavage of the piperidine ring. The analysis of these fragment ions provides valuable information that corroborates the structure elucidated by NMR spectroscopy. The stability of the resulting fragments often dictates the intensity of their corresponding peaks in the mass spectrum. chemguide.co.uk

Table 3: Key Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 251 | [C₁₈H₂₁N]⁺ | Molecular Ion (M⁺) |

| 236 | [M - CH₃]⁺ | Loss of the N-methyl group |

| 194 | [C₁₄H₁₂N]⁺ | Cleavage of the piperidine ring |

| 167 | [C₁₃H₁₁]⁺ | Diphenylmethyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement) |

Note: The m/z values and proposed fragments are based on typical fragmentation patterns and may vary depending on the ionization method and energy.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles. While a specific single-crystal X-ray diffraction study for this compound was not found in the surveyed literature, analysis of closely related structures provides significant insight into its expected solid-state conformation.

For instance, the crystal structure of fenpiverinium (B1207433) bromide, which contains a 1-methyl-1-ium-4,4-diphenylpiperidine core, confirms that the piperidine ring adopts a distinct chair configuration nih.gov. This is a common and energetically favorable conformation for piperidine and its derivatives rsc.orgresearchgate.net. In this chair form, the substituents at the C4 position would occupy one axial and one equatorial-type position, although the significant steric bulk of the two phenyl groups would likely introduce distortions from an ideal chair geometry to minimize steric strain. The N-methyl group's orientation (axial vs. equatorial) is also a key structural feature determined in the solid state. In the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, the methylpiperidine ring also exists in a stable chair conformation researchgate.net. Given the consistent observation of chair conformations in a wide array of substituted piperidines, it is highly probable that this compound also crystallizes in a chair-like conformation.

The absolute stereochemistry is not applicable for this achiral molecule. In the solid state, molecules would pack in a crystal lattice influenced by weak intermolecular forces, such as van der Waals interactions and potentially weak C-H···π interactions involving the phenyl rings.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Conformation | Distorted Chair |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. Although specific experimental spectra for this compound are not detailed in the available literature, the expected vibrational frequencies can be predicted based on its constituent functional groups and data from related compounds like 1-methylpiperidine (B42303) and various phenyl-containing molecules researchgate.netnist.govnist.gov.

The key vibrational modes for this compound would include:

Aromatic C-H Stretching: These vibrations from the two phenyl rings are expected to appear at wavenumbers just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the piperidine ring and the N-methyl group will exhibit symmetric and asymmetric stretching vibrations typically in the 2800-3000 cm⁻¹ region. The IR spectrum of 1-methylpiperidine shows absorptions in this range nist.gov.

Aromatic C=C Stretching: The phenyl rings will give rise to a series of characteristic absorptions in the 1450-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the tertiary amine C-N bond is typically found in the 1000-1200 cm⁻¹ range.

Ring Vibrations and Bending Modes: The piperidine ring itself will have various skeletal vibrations. Additionally, C-H bending modes for both aromatic (out-of-plane bending in the 675-900 cm⁻¹ region) and aliphatic groups (around 1350-1480 cm⁻¹) would be present.

Table 2: Predicted Principal Infrared Absorption Bands for this compound Note: This table is based on characteristic vibrational frequencies for the functional groups present and is not derived from experimental data for the specific compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenyl Rings | C-H Stretch | 3000 - 3100 |

| Piperidine & Methyl | C-H Stretch | 2800 - 3000 |

| Phenyl Rings | C=C Stretch | 1450 - 1600 |

| Aliphatic CH₂ | Scissoring | ~1450 |

| Tertiary Amine | C-N Stretch | 1000 - 1200 |

| Phenyl Rings | C-H Out-of-Plane Bend | 675 - 900 |

Conformational Analysis of the Piperidine Ring System

The conformational landscape of this compound is primarily dictated by the piperidine ring's preference for a non-planar geometry to relieve ring strain.

Chair Conformation Preferences and Dynamics

Like cyclohexane, the piperidine ring predominantly adopts a chair conformation, which minimizes both angle strain and torsional strain. This preference is well-documented for a vast number of piperidine derivatives rsc.orgnih.gov. The chair conformation is dynamic, capable of undergoing a "ring flip" or "ring inversion" process, which converts it into an alternative chair conformation. In this process, axial substituents become equatorial, and equatorial substituents become axial. For this compound, the two phenyl groups are attached to the same carbon, so ring inversion does not alter their axial/equatorial relationship to each other. However, the N-methyl group's orientation is affected by this dynamic equilibrium.

Influence of Methyl and Phenyl Substituents on Conformation

The substituents on the piperidine ring exert a profound influence on its conformational preferences.

N-Methyl Group: The N-methyl group can exist in either an axial or an equatorial position. The equatorial orientation is generally more stable for monosubstituted cyclohexanes and piperidines because it avoids unfavorable 1,3-diaxial steric interactions with the axial hydrogens on C3 and C5 pressbooks.publibretexts.org. Therefore, the conformational equilibrium is expected to strongly favor the conformer with the N-methyl group in the equatorial position.

4,4-Diphenyl Substituents: The presence of two bulky phenyl groups on the same carbon atom (a gem-diphenyl substitution) introduces significant steric hindrance. In a perfect chair conformation, one phenyl group would occupy an axial position and the other an equatorial position. The axial phenyl group would experience substantial steric repulsion from the axial hydrogens at C2 and C6. This steric crowding likely forces the piperidine ring to distort from a perfect chair geometry into a flattened or twisted-chair conformation to better accommodate the two large substituents. The rotational orientation of the phenyl rings themselves will also adjust to minimize steric clashes.

Solvent Effects on Conformational Equilibrium

The surrounding solvent medium can influence the position of a conformational equilibrium. While the preference for a chair-like conformation is strong, the equilibrium between the N-methyl axial and N-methyl equatorial conformers can be subtly affected by the solvent's polarity rsc.orgacs.org. In general, more polar solvents can stabilize conformers with a larger dipole moment. The solvation of the nitrogen lone pair can also play a role in the conformational energetics researchgate.net. For this compound, the energy difference between the N-methyl equatorial and axial conformers is expected to be large enough that the equatorial form will dominate in virtually all solvents. However, quantitative studies would be required to determine the precise influence of different solvent environments on this equilibrium.

Computational and Theoretical Investigations of 1 Methyl 4,4 Diphenylpiperidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the quantum mechanical properties of molecules. Through DFT calculations, researchers can predict various molecular attributes of 1-Methyl-4,4-diphenylpiperidine with a high degree of accuracy.

Geometry Optimization and Energetics

Geometry optimization is a fundamental step in computational chemistry that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of piperidine (B6355638), DFT methods such as B3LYP with basis sets like 6-311G(d,p) are commonly used to determine their optimized geometries. nih.govscielo.org.mx The process involves iterative calculations to minimize the energy of the molecule, resulting in predicted bond lengths, bond angles, and dihedral angles. scielo.org.mx The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure represents a true energy minimum. nih.govespublisher.com

Vibrational Frequency Analysis

Vibrational frequency analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental vibrational modes of the molecule. Theoretical spectra are often compared with experimental data to validate the accuracy of the computational method and the optimized structure. researchgate.netrsc.org

For example, in studies of similar heterocyclic compounds, DFT calculations have been used to assign specific vibrational modes, such as C-N stretching. orientjchem.org The calculated vibrational frequencies can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's structural dynamics. researchgate.netrsc.org

Molecular Orbital Analysis (e.g., HOMO/LUMO, NBO)

Molecular orbital analysis provides insights into the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. dergipark.org.trnih.gov A smaller energy gap suggests higher reactivity. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and intramolecular interactions. orientjchem.orgdergipark.org.tr It examines the interactions between filled (donor) and empty (acceptor) orbitals, providing a quantitative measure of their stabilization energy. orientjchem.org This analysis helps in understanding the delocalization of electron density and the stability of the molecular structure. orientjchem.orgdergipark.org.tr For a related compound, NBO analysis revealed significant charge delocalization and hyperconjugative interactions that contribute to its stability. dergipark.org.tr

Table 1: Calculated Quantum Chemical Parameters for a Related Piperidine Derivative

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | 4.0588 |

| Data derived from a study on 1-Methyl 2,6-diphenyl piperidin-4-one using the HF/6-311++G basis set. orientjchem.org |

Prediction of Spectroscopic Parameters (NMR, IR)

DFT calculations are widely used to predict spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.govnih.gov The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for predicting NMR chemical shifts (¹H and ¹³C). scielo.org.mxnih.gov The accuracy of these predictions depends on the chosen DFT functional and basis set. nih.govnih.gov

Theoretical IR spectra are generated from the calculated vibrational frequencies and intensities. researchgate.netrsc.org By comparing the predicted spectra with experimental data, researchers can confirm the molecular structure and the accuracy of the computational model. researchgate.netnih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are computational techniques used to understand the interactions between a small molecule, like this compound, and a biological macromolecule, such as a receptor or an enzyme. These studies are crucial for predicting how the molecule might bind to a biological target, without assessing its biological effectiveness.

Prediction of Binding Affinity with Biological Macromolecules (e.g., receptors, enzymes)

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of this interaction. A lower binding energy indicates a more stable complex. researchgate.net

For instance, studies on 1-alkyl-4,4-diphenylpiperidines have investigated their interaction with the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) receptor binding site. nih.gov It was found that these compounds can displace [³H]MPTP from its binding sites, with Ki values in the micromolar range. nih.gov Specifically, this compound was shown to have a lower affinity for this site compared to other derivatives like budipine. nih.gov This suggests that the structure of the alkyl group at the 1-position of the piperidine ring plays a significant role in the binding affinity. nih.gov Further research has indicated that these binding sites may be identical to membrane-bound monoamine oxidase B (MAO-B). nih.gov

Table 2: Binding Affinities of 4,4-Diphenylpiperidine (B1608142) Derivatives at the MPTP Receptor Binding Site

| Compound | Ki (µM) |

| Budipine | 2.2 |

| This compound | Substantially lower than Budipine |

| 1-i-Propyl-4,4-diphenylpiperidine | Substantially lower than Budipine |

| Data from a study on the interaction of 1-alkyl-4,4-diphenylpiperidines with the MPTP receptor binding site. nih.gov |

Ligand-Receptor Interaction Profiling

Computational studies and radioligand assays have been employed to profile the interaction of this compound and its analogues with various neural receptors. These investigations are crucial for understanding the molecule's potential pharmacological effects. Studies have shown that 1-alkyl-4,4-diphenylpiperidines can displace [3H]MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) from its specific binding sites in the brain. nih.gov The affinity for these sites, which are theorized to be identical to membrane-bound monoamine oxidase B (MAO-B), varies with the alkyl substituent on the piperidine nitrogen. nih.gov

The binding affinity of this compound for the MPTP receptor binding site is substantially lower than that of its t-butyl analogue, budipine. nih.gov Further investigations into 4,4-diphenylpiperidine derivatives reveal generally non-specific binding to dopamine (B1211576) and serotonin (B10506) receptors. nih.gov However, pharmacologically relevant affinities are observed at the µ- and δ-opioid receptor subtypes and the MPTP receptor binding site. nih.gov

Table 1: Binding Affinities of 1-Alkyl-4,4-diphenylpiperidine Derivatives at the MPTP Receptor Binding Site This table is interactive. You can sort and filter the data.

| Compound | Alkyl Group (R) | Ki (µM) for [3H]MPTP Displacement |

|---|---|---|

| This compound | Methyl | Substantially lower than Budipine |

| 1-i-Propyl-4,4-diphenylpiperidine | i-Propyl | Substantially lower than Budipine |

Data sourced from a study on the interaction of 1-alkyl-4,4-diphenylpiperidines with the MPTP receptor binding site. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) analysis is a foundational element in medicinal chemistry and drug discovery that explores how a molecule's chemical structure influences its biological activity. oncodesign-services.comwikipedia.org Computational SAR methods leverage molecular modeling and machine learning to predict the activity of novel compounds based on their structure. oncodesign-services.com These approaches are used to identify key structural features that determine a compound's potency and selectivity, thereby guiding the optimization of lead compounds. oncodesign-services.com

For piperidine derivatives, computational methods such as the Electronic-Topological Method (ETM) have been used to study SAR. nih.gov These studies involve conformational and quantum-mechanical calculations for a series of compounds to identify pharmacophores (the essential structural features for activity) and anti-pharmacophores (features that detract from activity). nih.gov The resulting models can then be used to computationally screen and design new compounds with desired properties. nih.gov

Effects of Structural Modifications on Interaction Profiles

The interaction profile of 4,4-diphenylpiperidine derivatives is highly sensitive to structural modifications, particularly at the piperidine nitrogen. Computational and binding studies show that the size of the alkyl group at the N-1 position significantly impacts binding affinity for specific receptors. nih.gov

For instance, in the series of 1-alkyl-4,4-diphenylpiperidines, the affinity for the MPTP receptor binding site varies considerably. nih.gov The 1-methyl and 1-i-propyl derivatives exhibit substantially lower affinities compared to the t-butyl analogue, budipine, which has a Ki value of 2.2 µM. nih.gov This demonstrates that bulkier substituents at the nitrogen atom can enhance binding to this particular site. Such insights are critical for optimizing the molecule's structure to achieve a desired interaction profile. oncodesign-services.com

Comparative Studies with Analogues (e.g., Sila Analogues)

Comparative studies are instrumental in understanding the subtle effects of structural changes on biological activity. A key comparison has been made between 1-R-4,4-diphenylpiperidines and their sila analogues (1-R-4,4-diphenyl-4-sila-piperidines), where the carbon atom at position 4 is replaced by a silicon atom. nih.gov

This substitution of carbon with silicon results in compounds that are more lipophilic. nih.gov Computationally and experimentally, this structural change has been shown to influence receptor affinity. In nearly all tested cases, the sila-compounds demonstrate a slightly higher affinity for neural receptors, including opioid subtypes, than their corresponding carbon counterparts. nih.gov

Significant differences are also observed in their effects on monoamine uptake sites. The sila-analogue, 4,4-diphenyl-4-sila-piperidine, possesses much stronger inhibitory properties on the uptake of noradrenaline and serotonin compared to the carbon-based compound. nih.gov

Table 2: Comparative Profile of this compound and its Sila Analogue This table is interactive. You can sort and filter the data.

| Feature | This compound (Carbon Analogue) | 1-Methyl-4,4-diphenyl-4-sila-piperidine (Sila Analogue) |

|---|---|---|

| Central Atom at Position 4 | Carbon | Silicon |

| Lipophilicity | Lower | Higher |

| General Receptor Affinity | Standard | Slightly Higher |

| Noradrenaline Uptake Inhibition | Weaker | Stronger |

| Serotonin Uptake Inhibition | Weaker | Stronger |

Data derived from a comparative study of 4,4-diphenylpiperidine derivatives and their sila analogues. nih.gov

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For complex organic transformations, such as those involved in synthesizing substituted piperidines, theoretical studies using methods like Density Functional Theory (DFT) can elucidate detailed reaction pathways. mdpi.com These studies model the formation of intermediates, transition states, and final products. mdpi.com By analyzing the energetics of different potential routes, researchers can predict the most likely mechanism and identify kinetically and thermodynamically favored products. mdpi.com

Transition State Analysis

A core component of computational reaction mechanism studies is the identification and characterization of transition states (TSs). mdpi.com A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of a reaction. For multi-step reactions, each step has its own transition state. Computational models are used to calculate the geometry and energy of all potential intermediates and transition states for a given chemical transformation. mdpi.com This analysis helps in understanding how reactants are converted to products, for example, whether a reaction proceeds through a concerted or a stepwise mechanism.

Exploration of Derivatives and Analogues in Chemical Research

Synthesis and Characterization of Substituted Piperidine (B6355638) Analogues

The synthesis of substituted piperidines is a well-established yet continually evolving field of organic chemistry. Given the prevalence of the piperidine motif in numerous pharmaceuticals and natural products, a variety of synthetic strategies have been developed to construct and functionalize this heterocyclic ring. mdpi.com These methods range from classical cyclization reactions to modern catalytic processes.

Foundational approaches often involve the construction of a piperidone (4-piperidone) intermediate, which serves as a versatile precursor. The Dieckmann condensation is a classic method for creating 4-piperidones. This intramolecular cyclization of an aminodicarboxylate ester typically involves reacting a primary amine with two equivalents of an acrylate (B77674) ester, followed by base-catalyzed ring closure, hydrolysis, and decarboxylation. dtic.miltandfonline.comstackexchange.comgoogle.com Another established route is the Mannich condensation, where substituted aldehydes, a ketone, and an amine like ammonium (B1175870) acetate (B1210297) react to form the piperidone ring. chemrevlett.comresearchgate.net More contemporary methods include various metal-catalyzed and radical-mediated cyclizations, as well as intramolecular aza-Michael reactions. mdpi.comnih.gov Once synthesized, these compounds are rigorously characterized using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm their structures. chemrevlett.comresearchgate.net

Variations in N-Substituents

Modifying the substituent on the piperidine nitrogen (N-substituent) is a primary strategy for tuning the molecule's properties. A common and straightforward method for introducing these groups is reductive amination. This reaction involves condensing a secondary piperidine (e.g., 4,4-diphenylpiperidine) with an aldehyde or ketone to form an iminium ion, which is then reduced in-situ to the corresponding N-substituted piperidine. tandfonline.comresearchgate.net Borane-pyridine complex (BAP) has been shown to be an effective reagent for this transformation, offering an alternative to other reducing agents like sodium cyanoborohydride. tandfonline.com

Research has explored a wide array of N-substituents. Simple alkyl groups, such as methyl, isopropyl, and t-butyl, have been introduced to study steric effects. More complex moieties can also be added. For instance, N-phenethyl groups can be installed by reacting N-phenethyl-4-piperidone with aniline (B41778) in the presence of a catalyst like Raney Ni. google.com Other synthetic strategies include alkylation with various reagents like bromoacetonitrile (B46782) or 2-iodoethanol (B1213209) and aza-Michael reactions with acrylonitrile (B1666552) to elongate the N-substituent with different functional groups. researchgate.net

Table 1: Examples of N-Substituent Variations and Synthetic Methods

| N-Substituent | Synthetic Method | Precursors |

|---|---|---|

| Alkyl (e.g., methyl, isopropyl, t-butyl) | Reductive Amination | 4,4-diphenylpiperidine (B1608142), corresponding aldehyde (e.g., formaldehyde) |

| Phenethyl | Catalytic Hydrogenation/Amination | N-phenethyl-4-piperidone, Aniline |

| Cyanomethyl | Alkylation | Piperidine derivative, Bromoacetonitrile |

| Hydroxyethyl | Alkylation | Piperidine derivative, 2-Iodoethanol |

| Cyanoethyl | Aza-Michael Reaction | Piperidine derivative, Acrylonitrile |

Modifications of Phenyl Groups (e.g., substituted phenyls)

Altering the electronic properties of the 4,4-diphenylpiperidine core can be achieved by introducing substituents onto the two phenyl rings. This is often accomplished by starting the synthesis with appropriately substituted aromatic precursors. For example, the synthesis of 2,6-diaryl-4-piperidones can be achieved via a Mannich reaction using substituted aromatic aldehydes. researchgate.net This allows for the incorporation of groups like hydroxyl (-OH) or chloro (-Cl) onto the phenyl rings. chemrevlett.comresearchgate.net The resulting compounds, such as 3-chloro-3-methyl-r-2,c-6-bis(4-chlorophenyl)-piperidin-4-one and 3-methyl-2,6-di(2-hydroxyphenyl)-piperidin-4-one, demonstrate the versatility of this approach. chemrevlett.comresearchgate.net Furthermore, the introduction of fluorine atoms onto the phenyl rings has been investigated, with derivatives like 2,6-difluoro and 4-fluoro analogues being synthesized to study the impact of halogenation. nih.gov

Heteroatom Substitution within the Piperidine Ring (e.g., Sila Analogues)

A more profound structural modification involves the replacement of a carbon atom within the piperidine ring with a heteroatom. A notable example is the synthesis of sila-analogues, where the carbon at position 4 is substituted by a silicon (Si) atom. These 1-R-4,4-diphenyl-4-sila-piperidines (where R can be hydrogen, methyl, isopropyl, or t-butyl) have been synthesized for comparative studies. The introduction of silicon in place of carbon leads to compounds that are more lipophilic.

Comparative Studies of 1-Methyl-4,4-diphenylpiperidine with Structural Relatives

Comparative studies between this compound and its analogues are essential for elucidating how specific structural changes influence synthetic pathways and chemical behavior.

Comparison of Synthetic Pathways

The synthetic route to a piperidine derivative is highly dependent on its target structure. The synthesis of the parent 1-methyl-4-piperidone, a key precursor, often utilizes a Dieckmann condensation or a Mannich reaction. dtic.milstackexchange.comchemicalbook.com The Dieckmann pathway involves the cyclization of N,N-bis(methoxycarbonylethyl)methylamine followed by hydrolysis and decarboxylation. stackexchange.comgoogle.com This multi-step process requires careful control of reaction conditions to avoid side-reactions like the retro-Dieckmann reaction. tandfonline.com

In contrast, the synthesis of N-substituted analogues can be achieved more directly if the piperidine core is already available. Reductive amination provides a convergent, one-pot approach to attach various groups to the nitrogen atom by reacting the secondary amine with an aldehyde. tandfonline.comresearchgate.net This is often simpler than building the entire heterocycle from acyclic precursors, as in the Dieckmann synthesis. The synthesis of sila-analogues requires a fundamentally different approach, starting with silicon-containing building blocks to construct the heterocyclic ring.

Table 2: Comparison of Major Synthetic Pathways

| Pathway | Target Analogue Type | Key Reaction | Characteristics |

|---|---|---|---|

| Dieckmann Condensation | Piperidone Core Structure | Intramolecular ester condensation | Multi-step; requires careful control; builds the ring from acyclic precursors. tandfonline.comstackexchange.com |

| Mannich Reaction | Substituted Piperidones | Aminoalkylation | One-pot condensation; good for creating substituted aryl derivatives. chemrevlett.comresearchgate.net |

| Reductive Amination | N-Substituted Analogues | Imine/Iminium ion reduction | Convergent; efficient for modifying an existing piperidine core. tandfonline.comresearchgate.net |

| Heteroatom Chemistry | Sila-Analogues | Silicon-based cyclization | Requires specialized starting materials to incorporate the heteroatom. |

Differential Chemical Reactivity

Structural modifications directly impact the chemical reactivity and physicochemical properties of the piperidine scaffold. The most striking difference is observed between the carbon and sila-analogues. The substitution of the C4 carbon with silicon results in a significant increase in lipophilicity. This change in polarity and atomic radius also influences biological interactions. For instance, the 4,4-diphenyl-4-sila-piperidine has demonstrated much stronger uptake-inhibiting properties for noradrenaline and serotonin (B10506) compared to its direct carbon counterpart.

Variations in the N-substituent also affect reactivity. The steric bulk of the substituent (e.g., methyl vs. t-butyl) can hinder or alter the approach of reagents to the nitrogen atom or adjacent positions. The electronic nature of the substituent is also key; electron-withdrawing groups can decrease the nucleophilicity of the piperidine nitrogen, making reactions like alkylation more difficult. Conversely, the introduction of functional groups like alcohols or amines on the substituent provides new handles for further chemical derivatization. researchgate.net

Nuances in Spectroscopic Characteristics

The spectroscopic signature of this compound and its derivatives provides valuable information about their molecular structure and electronic environment. While detailed experimental spectra for this compound are not widely published, its characteristics can be inferred from the analysis of its structural components and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In ¹H NMR spectra, the methyl group attached to the nitrogen would typically appear as a singlet in the upfield region. The protons on the piperidine ring would exhibit complex splitting patterns due to their diastereotopic nature. The phenyl groups would show characteristic signals in the aromatic region of the spectrum.

In ¹³C NMR spectra, distinct signals would be observed for the methyl carbon, the quaternary carbon bearing the two phenyl groups, the different carbons of the piperidine ring, and the carbons of the phenyl rings. The chemical shifts of these signals are sensitive to the substitution pattern on the phenyl rings or modifications to the piperidine core.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by C-H stretching vibrations from the aliphatic and aromatic portions. The absence of an N-H stretching band is a key feature of this tertiary amine. Characteristic bands for the piperidine ring and the monosubstituted benzene (B151609) rings would also be present. For instance, the IR spectrum of the related compound 4-(diphenylmethyl)-piperidine shows characteristic absorptions for the piperidine and phenyl groups. nist.gov

Mass Spectrometry (MS): In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the piperidine ring, and fragmentation of the diphenylmethyl moiety. The mass spectrum of the simpler analogue, 1-methylpiperidine (B42303), provides insight into the fragmentation of the methylated piperidine ring. nist.gov

Computational Comparisons of Molecular Properties

Computational chemistry offers powerful tools to compare the molecular properties of this compound with its derivatives and analogues. Density Functional Theory (DFT) and other ab initio methods can be used to calculate various properties. researchgate.net

Molecular Geometry and Conformational Analysis: The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat. Computational studies on related 4-substituted piperidines have been performed to determine the preferred conformation and the orientation of the substituents (axial vs. equatorial). For this compound, the bulky diphenyl groups at the C4 position significantly influence the ring's conformation.

Electronic Properties: Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into the reactivity and electronic transitions of the molecule. The introduction of substituents on the phenyl rings of this compound would be expected to alter these properties, which can be systematically studied through computational methods.

Below is a table of computed molecular properties for this compound obtained from the PubChem database. nih.gov

| Property | Value |

| Molecular Weight | 251.4 g/mol |

| XLogP3 | 4.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

| Exact Mass | 251.167399674 |

| Monoisotopic Mass | 251.167399674 |

| Topological Polar Surface Area | 3.2 Ų |

| Heavy Atom Count | 19 |

| Complexity | 245 |

Derivatization for Analytical and Research Purposes

Chemical derivatization is a technique used to modify a compound to enhance its detection or separation in analytical methods like chromatography. researchgate.net For a tertiary amine like this compound, which lacks a readily ionizable proton or a strong chromophore, derivatization can be particularly useful.

Chemical Derivatization for Chromatographic Analysis